Lisinopril

説明

Historical Context of Angiotensin-Converting Enzyme Inhibition Research

The history of ACE inhibition research is a notable chapter in medicinal chemistry, originating from observations of the effects of the venom of the Brazilian pit viper, Bothrops jararaca. lgcstandards.comlgcstandards.com Researchers discovered that this venom contained peptides that inhibited the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. lgcstandards.comwikipedia.orgwikipedia.orgthe-rheumatologist.org This enzyme was later identified as angiotensin-converting enzyme (ACE). lgcstandards.comthe-rheumatologist.org

Early research in the 1970s focused on isolating and synthesizing these inhibitory peptides. Teprotide, a nonapeptide isolated from the venom, demonstrated significant ACE inhibition and hypotensive effects in vivo, but its peptide nature limited its oral bioavailability and clinical utility. wikipedia.orgwikipedia.org This spurred the search for orally active, non-peptide inhibitors.

Drawing inspiration from the structure of substrates and inhibitors of carboxypeptidase A, an enzyme thought to have a similar active site to ACE, scientists at Squibb embarked on a rational drug design program. lgcstandards.comlgcstandards.comwikipedia.orgpharmaceutical-journal.com This effort led to the development of captopril (B1668294) in 1975, the first orally active ACE inhibitor, which contained a sulfhydryl group that interacts with the zinc ion in the ACE active site. wikipedia.orgwikipedia.orgpharmaceutical-journal.comnih.gov Captopril's success validated ACE as a crucial therapeutic target. nih.gov

Evolution of Lisinopril within the ACE Inhibitor Class

Following the advent of captopril, research continued to develop ACE inhibitors with improved pharmacokinetic profiles and reduced side effects. This led to the development of enalapril, the first non-sulfhydryl-containing ACE inhibitor, which was approved a few years after captopril. wikipedia.org Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat. wikipedia.org

This compound emerged as a subsequent development, specifically designed by modifying the structure of enalaprilat. wikipedia.orglgcstandards.com Scientists at Merck systematically altered structural units of enalaprilat, and the addition of a lysine (B10760008) group proved significant. wikipedia.orglgcstandards.com this compound is essentially the lysine analog of enalaprilat. guidetopharmacology.org A key distinction of this compound is that it is not a prodrug, meaning it is administered in its active form and does not require hepatic conversion. wikipedia.orgguidetopharmacology.orgoup.comnih.gov This characteristic differentiates it from many other ACE inhibitors, including its precursor enalapril, and contributes to its pharmacokinetic profile, including a longer duration of action compared to captopril. oup.commims.com this compound was approved for medical use in the United States in 1987, becoming the third ACE inhibitor available after captopril and enalapril. wikipedia.orgguidetopharmacology.org

The development of various ACE inhibitors, including this compound, highlights the evolution in understanding the structure-activity relationships required for effective ACE inhibition and the efforts to optimize pharmacological properties.

Table 1: Timeline of Key ACE Inhibitor Developments

| Compound | Origin/Class | Key Feature | Approx. Development/Approval |

| Teprotide | Snake Venom Peptide | First ACE Inhibitor Found | Early 1970s |

| Captopril | Synthetic, Sulfhydryl | First Orally Active | 1975/1981 lgcstandards.comwikipedia.org |

| Enalapril | Synthetic, Non-sulfhydryl | Prodrug | 1985 wikipedia.org |

| This compound | Synthetic, Non-sulfhydryl | Not a Prodrug, Lysine Analog | 1978/1987 wikipedia.org |

Current Academic Research Landscape of this compound

Current academic research involving this compound continues to explore its multifaceted effects and potential applications, building upon its established role as an ACE inhibitor. While its primary mechanism of action through the renin-angiotensin-aldosterone system (RAAS) is well-understood, research delves into more nuanced aspects of its pharmacology and potential broader biological interactions. fda.govconsensus.appproteopedia.org

Studies continue to investigate the comparative effectiveness and mechanistic differences between this compound and other ACE inhibitors or cardiovascular medications. For instance, research has compared this compound to captopril in specific patient populations, examining outcomes beyond just blood pressure reduction. consensus.app The ATLAS study, for example, investigated different doses of this compound in chronic heart failure, providing data on outcomes though specific dosage details are outside the scope here. consensus.appnih.gov The GISSI-3 and ALLHAT studies also included this compound, contributing to the understanding of its effects in acute myocardial infarction and hypertension, respectively. consensus.appoup.com

Beyond its direct effects on the RAAS, academic inquiry has explored this compound's influence on other biological pathways. Research indicates that this compound can influence matrix metalloproteinase (MMP) activity, particularly MMP-2, which is relevant to preventing left ventricular remodeling in heart failure. consensus.app Studies have also investigated its potential effects on oxidative stress, showing it can enhance the recovery and reduce oxidative damage in cardiomyocytes, although it may not possess direct antioxidant properties itself. consensus.app

More recent academic research has also examined the interaction between this compound and ACE2, an enzyme that shares homology with ACE and serves as the receptor for SARS-CoV-2. Studies in animal models have indicated that this compound can increase tissue levels of ACE2 in various organs. consensus.app This area of research highlights the ongoing exploration of the complex interplay between ACE inhibitors and related biological systems, potentially uncovering new facets of their effects.

The academic landscape for this compound research remains active, focusing on refining the understanding of its mechanisms, comparing its effects with other therapeutic agents, and exploring its potential influence on related physiological pathways beyond the classical RAAS inhibition.

Table 2: Areas of Current Academic Research Involving this compound

| Research Area | Focus |

| Comparative Studies | Efficacy and outcomes vs. other ACE inhibitors/cardiovascular drugs consensus.app |

| Left Ventricular Remodeling | Inhibition of MMP activity (e.g., MMP-2) consensus.app |

| Oxidative Stress | Effects on cardiomyocyte recovery and resistance to damage consensus.app |

| Interaction with ACE2 | Influence on tissue ACE2 levels consensus.app |

| Pharmacokinetic/Pharmacodynamic Studies | Understanding its unique profile as a non-prodrug oup.com |

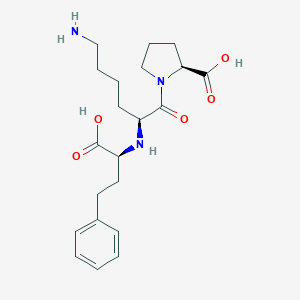

Structure

3D Structure

特性

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83915-83-7 (Parent) | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040537 | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

97 mg/mL | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76547-98-3, 77726-95-5, 83915-83-7 | |

| Record name | Lisinopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76547-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077726955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lisinopril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISINOPRIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q3P4BS2FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LISINOPRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Lisinopril Action

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a peptidyl dipeptidase that plays a pivotal role in the RAAS cascade. fda.gov Lisinopril functions as a potent inhibitor of this enzyme. consensus.app

Competitive Antagonism of Angiotensin I to Angiotensin II Conversion

This compound competitively inhibits ACE, thereby blocking the conversion of angiotensin I (an inactive decapeptide) to angiotensin II (a potent vasoconstrictor and the primary biologically active peptide of the RAAS). wikipedia.orgconsensus.appnih.govnih.gov This competitive antagonism reduces the circulating and tissue levels of angiotensin II. wikipedia.orgfda.gov

Impact on Renin-Angiotensin-Aldosterone System (RAAS) Cascades

The inhibition of ACE by this compound has widespread effects on the entire RAAS cascade. Reduced levels of angiotensin II lead to decreased vasoconstrictor activity, resulting in vasodilation and a reduction in blood pressure. consensus.appfda.gov Furthermore, lower angiotensin II levels lead to decreased secretion of aldosterone (B195564) from the adrenal cortex. wikipedia.orgconsensus.appfda.gov Aldosterone is a hormone that promotes sodium and water retention in the kidneys, thus reducing aldosterone levels increases sodium and water excretion, contributing to the antihypertensive effects and reducing blood volume. wikipedia.orgconsensus.appteachmephysiology.com The reduction in angiotensin II also removes the negative feedback on renin secretion, leading to increased plasma renin activity. fda.gov

The key impacts of this compound on the RAAS cascade are summarized in the table below:

| Component of RAAS | Effect of this compound | Mechanism |

| Angiotensin I | Increased | Reduced conversion to Angiotensin II due to ACE inhibition. fda.gov |

| Angiotensin II | Decreased | Inhibition of ACE-mediated conversion of Angiotensin I. wikipedia.orgconsensus.appnih.govnih.gov |

| Aldosterone | Decreased | Reduced stimulation of adrenal cortex by Angiotensin II. wikipedia.orgconsensus.appfda.gov |

| Plasma Renin Activity | Increased | Removal of negative feedback inhibition by Angiotensin II. fda.gov |

| Vasoconstriction | Decreased | Reduced levels of the potent vasoconstrictor Angiotensin II. consensus.appfda.gov |

| Sodium and Water Retention | Decreased | Reduced aldosterone secretion. wikipedia.orgconsensus.appteachmephysiology.com |

Direct Cellular and Tissue-Level Effects

Cardioprotective Modulations beyond Hemodynamics

This compound demonstrates cardioprotective effects that extend beyond its ability to lower blood pressure and reduce hemodynamic load on the heart. consensus.appahajournals.org These effects involve direct actions on cardiac cells and the myocardial environment.

Detailed research findings highlight several mechanisms:

Oxidative Stress Reduction: this compound has been shown to enhance the recovery of cardiomyocytes during reoxygenation and reduce oxidative damage. consensus.appconsensus.app Studies in human cardiomyocytes indicate that this compound can increase the expression of protective proteins against oxidative stress, such as catalase, SOD2, and thioredoxin. consensus.appconsensus.app It may also reduce the expression of proteins involved in cardiac fibrosis. consensus.app

Improved Endothelial Function: ACE inhibitors, including this compound, can improve endothelial function. ahajournals.orgjacc.org This may be partly mediated by increased bradykinin (B550075) levels, which stimulate nitric oxide (NO) release from endothelial cells. nih.govjacc.org Improved endothelial function contributes to better vascular tone and reduced vascular remodeling. nih.govahajournals.org

Myocardial Remodeling Prevention

Left ventricular (LV) remodeling, characterized by changes in the size, shape, and thickness of the left ventricle, is a significant factor in the progression of heart failure following conditions like myocardial infarction. nih.govscielo.brahajournals.org this compound plays a crucial role in preventing or attenuating myocardial remodeling. nih.govscielo.br

Mechanisms involved in the prevention of myocardial remodeling include:

Inhibition of Matrix Metalloproteinases (MMPs): this compound has been shown to inhibit the activity of matrix metalloproteinases, particularly MMP-2, which are enzymes involved in the degradation of the extracellular matrix in the myocardium. consensus.appnih.gov By inhibiting MMPs, this compound helps prevent the breakdown and unfavorable rearrangement of the cardiac extracellular matrix, thus counteracting LV dilatation and myocardial hypertrophy. consensus.appnih.gov

Reduced Angiotensin II Effects: Angiotensin II itself acts as a growth factor for vascular smooth muscle cells and can stimulate the production of factors involved in remodeling, such as metalloproteinases and plasminogen activator inhibitor. ahajournals.org By reducing angiotensin II levels, this compound mitigates these pro-remodeling effects. ahajournals.orgnih.gov

Bradykinin Effects: Increased bradykinin levels resulting from ACE inhibition may also contribute to anti-remodeling effects, potentially by influencing nitric oxide synthesis and reducing collagen accumulation. ahajournals.orgnih.gov

Studies in animal models have demonstrated that this compound treatment initiated at the time of inducing volume overload can prevent LV dilatation and attenuate myocardial hypertrophy. nih.gov Even when initiated later, this compound can attenuate LV dilatation and hypertrophy, although the effect on ventricular compliance and systolic function may be less pronounced compared to preventative treatment. nih.gov

Influence on Oxidative Stress Pathways in Cardiomyocytes

This compound has demonstrated protective effects against oxidative stress in cardiomyocytes. Studies indicate that this compound can enhance the recovery of cardiomyocytes during reoxygenation and reduce oxidative damage consensus.appconsensus.app. It has been shown to improve the viability of cardiomyocytes exposed to oxidative agents, although it does not possess direct antioxidant properties consensus.app. A significant mechanism involves the upregulation of endogenous antioxidant defense proteins within human cardiomyocytes, including catalase, SOD2, and thioredoxin consensus.appnih.govnih.govresearchgate.netfrontiersin.org. Furthermore, research suggests that this compound's protective effects against oxidative stress and fibrosis in human cardiomyocytes may be mediated through the activation of Sirtuin 1 and Sirtuin 6 pathways nih.govnih.govresearchgate.net.

Table 1: Effects of this compound Treatment on Oxidative Stress and Fibrotic Markers in Human Cardiomyocytes (Illustrative Data based on Research Findings)

| Marker | Control (Relative Expression) | This compound Treatment (Relative Expression) | Change (Fold) |

| Catalase | 1.0 | ↑ | >1 |

| SOD2 | 1.0 | ↑ | >1 |

| Thioredoxin | 1.0 | ↑ | >1 |

| Osteopontin | 1.0 | ↓ | <1 |

| Galectin-3 | 1.0 | ↓ | <1 |

| Sirtuin 1 | 1.0 | ↑ | >1 |

| Sirtuin 6 | 1.0 | ↑ | >1 |

Note: This table represents illustrative findings based on the research indicating the direction of change in marker expression nih.govnih.govresearchgate.net. Specific fold changes can vary depending on experimental conditions and this compound concentration.

Vascular Endothelial Function Enhancement

This compound contributes to the enhancement of vascular endothelial function, which is often impaired in various cardiovascular conditions oup.com. It has been shown to reverse the deterioration of endothelial function in patients with hypercholesterolemia, leading to a significant increase in the response to both endothelium-dependent and endothelium-independent vasodilators oup.com. In atherosclerotic coronary arterioles, this compound significantly improved responses to endothelium-dependent agonists like histamine, serotonin, and acetylcholine (B1216132) nih.govphysiology.org. This beneficial effect on endothelial function is attributed, in part, to increased bioavailability of nitric oxide (NO), a crucial vasodilator and anti-atherogenic molecule nih.govphysiology.org. The effect of this compound on improving endothelial function has been shown to be prevented by bradykinin antagonists, highlighting the role of the kinin-kallikrein system in mediating these effects nih.govphysiology.org.

Endothelial Progenitor Cell Migration Modulation

Endothelial progenitor cells (EPCs) play a vital role in vascular repair and regeneration. Research indicates that this compound enhances the migratory capabilities of EPCs consensus.appconsensus.appnih.govresearchgate.nete-coretvasa.cz. Studies comparing different ACE inhibitors have shown that this compound can promote EPC migration in a dose-dependent manner nih.govresearchgate.net. Notably, high-dose this compound (100 mM) demonstrated superior efficacy in promoting EPC migration compared to captopril (B1668294) and ramipril (B1678797) at the same concentration in one study nih.govresearchgate.net.

Table 2: Effect of ACE Inhibitors on Endothelial Progenitor Cell Migration (Illustrative Data)

| Treatment (Concentration) | Total Migrated EPCs (Cells ± SD) |

| Control | 43,714 ± 7,216 |

| This compound (1 mM) | 60,750 ± 5,030 |

| This compound (10 mM) | 79,071 ± 2,043 |

| This compound (100 mM) | 150,750 ± 16,380 |

| Captopril (1 mM) | 65,250 ± 6,750 |

| Captopril (10 mM) | 90,000 ± 16,837 |

| Captopril (100 mM) | 105,750 ± 8112 |

| Ramipril (1 mM) | 49,500 ± 8,400 |

| Ramipril (10 mM) | 64,285 ± 11,824 |

| Ramipril (100 mM) | 86,625 ± 5,845 |

Note: This table presents illustrative data derived from a study comparing the effects of different ACE inhibitors on EPC migration nih.govresearchgate.net. The values represent mean ± standard deviation.

Protection Against Endothelial Injury

This compound provides protective effects on the vascular endothelium against various forms of injury, including that induced by free radicals consensus.appconsensus.appnih.gov. In experimental models, this compound has been shown to prevent the conversion of acetylcholine-induced vasodilation to vasoconstriction following electrolytic injury, an effect indicative of endothelial damage nih.gov. This protective property of this compound, a non-sulfhydryl-containing ACE inhibitor, may be linked to unexpected antioxidant actions nih.gov.

Renal Glomerular and Tubular Cell Interactions

Interaction with Angiotensin-Converting Enzyme 2 (ACE2) Levels and Clinical Implications

This compound has been shown to influence the levels of Angiotensin-Converting Enzyme 2 (ACE2), an enzyme that counterbalances the effects of ACE by cleaving angiotensin II into angiotensin-(1-7) ahajournals.orgnephjc.com. Studies in experimental models have demonstrated that this compound increases tissue levels of ACE2 in various organs, including the lung, kidney, small intestine, and brain consensus.appnih.govnih.gov. This increase in ACE2 levels has been observed to persist even after the cessation of this compound treatment nih.gov.

The interaction between this compound and ACE2 has gained particular attention in the context of viral infections, such as COVID-19, as ACE2 serves as the primary cellular receptor for SARS-CoV-2 entry nih.gov. While increased ACE2 levels induced by this compound could theoretically facilitate viral entry, research suggests a more complex interplay. In experimental COVID-19, this compound treatment led to higher lung viral loads but also decreased levels of pro-inflammatory cytokines, suggesting potential anti-inflammatory effects nih.gov. Furthermore, the decrease in ACE2 expression caused by SARS-CoV-2 infection can lead to detrimental vascular effects, which ACE inhibitors might help counteract by increasing ACE2 availability nih.gov. Interestingly, the combination of this compound with an angiotensin II receptor blocker (ARB), such as losartan (B1675146), does not appear to increase ACE2 levels, indicating a complex interaction between these drug classes on ACE2 expression consensus.appnih.gov.

Pharmacokinetic and Pharmacodynamic Characterization of Lisinopril

Drug Disposition and Systemic Exposure

Lisinopril is absorbed slowly and incompletely from the gastrointestinal tract following oral administration. ijprajournal.com The absolute bioavailability of this compound is approximately 25%, but this can vary considerably among individuals, with a reported range of 6% to 60%. ijprajournal.comwikipedia.orgnih.gov This variability is a key feature of this compound's absorption profile. The presence of food in the gastrointestinal tract does not significantly influence the absorption of this compound. ijprajournal.comnih.govdrugbank.com

Peak serum concentrations of this compound are typically observed within 6 to 8 hours after oral administration. nih.govdrugbank.com In patients with stable congestive heart failure (NYHA Class II-IV), the absolute bioavailability of this compound is reduced to approximately 16%. ijprajournal.comnih.gov However, the oral bioavailability in patients who have had an acute myocardial infarction is similar to that in healthy individuals. ijprajournal.comnih.gov

The absorption of this compound is thought to involve carrier-mediated transport, as studies have shown saturable absorption at higher concentrations. researchgate.net Research suggests that the intestinal peptide transporter plays a role in its uptake. nih.gov Additionally, the P-glycoprotein (P-gp) efflux transporter may contribute to its poor permeability, as inhibitors of P-gp have been shown to enhance this compound absorption. researchgate.net

Table 1: Bioavailability of this compound

| Population | Average Bioavailability | Range |

| Healthy Adults | ~25% | 6% to 60% |

| Patients with Congestive Heart Failure | ~16% | Not Specified |

| Patients with Acute Myocardial Infarction | Similar to Healthy Adults | Not Specified |

Following absorption, this compound is widely distributed throughout the body's tissues. ijprajournal.com A notable characteristic of this compound is that it does not bind to serum proteins, including albumin. wikipedia.orgnih.govdrugbank.com This is in contrast to many other drugs and means that its distribution is not limited by protein binding. The apparent volume of distribution is approximately 124 liters. drugbank.com In patients with congestive heart failure, the volume of distribution appears to be slightly smaller than in healthy subjects. ijprajournal.comnih.gov Preclinical studies have indicated that this compound can cross the placental barrier. ijprajournal.com

This compound is not metabolized in the body and is excreted entirely unchanged in the urine. wikipedia.orgnih.govdrugbank.com This lack of metabolism distinguishes it from some other ACE inhibitors that are prodrugs. wikipedia.org Elimination from the body is primarily dependent on renal function. consensus.appkarger.com The process of renal excretion likely involves glomerular filtration, tubular secretion, and tubular reabsorption. nih.gov Impaired renal function leads to decreased elimination of this compound. This decrease becomes clinically significant when the glomerular filtration rate falls below 30 mL/min. ijprajournal.com

This compound exhibits a multiphasic elimination pattern. Declining serum concentrations show a prolonged terminal phase, which is thought to represent saturable binding to angiotensin-converting enzyme (ACE) and is not proportional to the dose. nih.govnih.gov This terminal phase has a half-life of approximately 40 hours. consensus.appnih.govnih.gov

However, the terminal half-life does not contribute to drug accumulation and is not predictive of steady-state parameters. consensus.appnih.gov The mean effective half-life for accumulation is approximately 12.6 hours. consensus.appnih.govdroracle.ai This effective half-life governs the dosing interval. Steady state is typically reached after the second daily dose. consensus.appnih.govnih.gov The mean accumulation ratio is 1.38. nih.gov

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability | |

| Average | ~25% ijprajournal.comwikipedia.orgnih.gov |

| Range | 6% to 60% ijprajournal.comwikipedia.orgnih.gov |

| Time to Peak Concentration (Tmax) | 6 to 8 hours nih.govdrugbank.com |

| Protein Binding | 0% wikipedia.orgnih.gov |

| Metabolism | None wikipedia.orgnih.gov |

| Route of Elimination | Unchanged in urine wikipedia.orgnih.govdrugbank.com |

| Effective Half-Life (Accumulation) | 12.6 hours consensus.appnih.govdroracle.ai |

| Terminal Half-Life | ~40 hours consensus.appnih.govnih.gov |

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) models have been developed to characterize the absorption and disposition of this compound in adults. These models integrate physiological and anatomical data with drug-specific properties to simulate the pharmacokinetic profile.

A PBPK model for this compound in adults described the drug's disposition using a minimal PBPK approach, which effectively captured the biphasic elimination of the compound. nih.govresearchgate.netugent.be The absorption of this compound in this model was characterized by intestinal peptide transporter-mediated uptake. nih.govresearchgate.netugent.be When validated against literature data, the adult PBPK model adequately described the observed clinical data, with predictions falling within a twofold range of the actual observations. nih.govresearchgate.netugent.be

Population pharmacokinetic analyses, which are related to PBPK modeling, have also been conducted in adult populations, including the elderly and those with renal disease. nih.govdrugbank.comconsensus.app These studies have confirmed that this compound clearance is significantly influenced by factors such as creatinine (B1669602) concentration, age, weight, and the presence of cardiac failure. nih.govdrugbank.comconsensus.app The volume of distribution, however, was not found to be significantly influenced by these clinical features. nih.govdrugbank.com

Therapeutic Efficacy and Clinical Outcomes in Cardiovascular Pathologies

Congestive Heart Failure (CHF) and Left Ventricular Dysfunction

Lisinopril is a cornerstone in the treatment of chronic heart failure (CHF) and left ventricular dysfunction due to its ability to reduce the workload on the heart and inhibit the maladaptive effects of the renin-angiotensin-aldosterone system.

Morbidity and Mortality Reduction in Chronic Heart Failure

Large-scale clinical trials have demonstrated that ACE inhibitors significantly reduce morbidity and mortality in patients with CHF. This compound, when added to diuretics and/or digoxin, provides symptomatic benefits in these patients. nih.gov

Impact of High-Dose vs. Low-Dose this compound Strategies (ATLAS Study)

The Assessment of Treatment with this compound and Survival (ATLAS) trial was a large randomized controlled trial specifically designed to compare the effects of high-dose versus low-dose this compound on morbidity and mortality in patients with chronic heart failure and a left ventricular ejection fraction of ≤ 30%. bmj.comnih.govahajournals.orgpharmgkb.org The study enrolled 3164 patients with NYHA class II to IV heart failure. nih.govpharmgkb.org Patients were randomly assigned to receive either low doses (2.5 to 5.0 mg daily) or high doses (32.5 to 35 mg daily) of this compound for a median follow-up of 46 months. nih.govahajournals.orgoup.com

The ATLAS study found that while there was a nonsignificant trend towards lower all-cause mortality (42.5% for high dose vs. 44.9% for low dose, p=0.13) and cardiovascular mortality (37.2% vs. 40.2%, p=0.07) in the high-dose group, high-dose this compound significantly reduced the combined risk of death or hospitalization for any reason by 12% (p=0.002) compared to the low-dose group. nih.govbmj.comnih.govahajournals.orgoup.comacpjournals.org High-dose therapy also resulted in 24% fewer hospitalizations for heart failure (p=0.002). nih.govnih.gov

The results indicated that high-dose this compound was more effective than low-dose in reducing combined endpoints that included all-cause mortality combined with all-cause admissions, cardiovascular admissions, or CHF admissions, as well as cardiovascular mortality plus cardiovascular admissions. bmj.comacpjournals.org The reduction in risk for death or hospitalization was consistent regardless of age, sex, cause of heart failure, ejection fraction, or NYHA class. ahajournals.org

The ATLAS study suggested that while low doses of ACE inhibitors provide some benefit, higher doses offer additional reductions in major clinical events in patients with chronic heart failure. nih.govahajournals.org The findings supported the use of higher, maximally tolerated doses of this compound in this patient population to achieve greater reductions in morbidity and mortality. nih.gov

The economic analysis of the ATLAS trial showed that the cost savings from fewer heart failure hospitalizations in the high-dose group offset the higher drug costs, resulting in similar total hospital and drug costs between the high- and low-dose groups. pharmgkb.org

ATLAS Study Outcomes (3-Year Follow-up)

Hospitalization Rates in ATLAS Study

Reduction in Hospitalizations for Heart Failure Exacerbations

Clinical trials have indicated that this compound can significantly reduce hospitalizations for heart failure. The Assessment of Treatment with this compound And Survival (ATLAS) study, which compared high doses (32.5 to 35 mg daily) and low doses (2.5 to 5.0 mg daily) of this compound in patients with NYHA class II to IV heart failure and an ejection fraction ≤ 30%, found that the high-dose group had significantly fewer hospitalizations for heart failure compared to the low-dose group (24% fewer hospitalizations, P=0.002). nih.govahajournals.org The high-dose group also showed a significant 12% lower risk of death or hospitalization for any reason (P=0.002). nih.govahajournals.orgoup.com

A retrospective analysis comparing the effectiveness of different ACE inhibitors on heart failure hospitalization in a large cohort of patients found that this compound had a crude heart failure hospitalization rate of 4.49%. becarispublishing.com After propensity score weighting, this compound showed similar effectiveness in reducing heart failure hospitalizations when compared with captopril (B1668294). becarispublishing.com

| Study | Comparison | Outcome | Hazard Ratio (95% CI) | P-value |

| ATLAS Study | High-dose vs. Low-dose this compound | Hospitalizations for Heart Failure | Not specified, 24% fewer | 0.002 |

| ATLAS Study | High-dose vs. Low-dose this compound | Death or Hospitalization (any reason) | 0.88 (0.82-0.95) | 0.002 |

Data derived from search results nih.govahajournals.orgoup.com. Specific hazard ratio for heart failure hospitalizations was not explicitly stated as a single value in the provided snippets, but the percentage reduction was given.

Improvement in Cardiac Function Parameters

This compound has demonstrated the ability to enhance cardiac function in patients with heart failure. consensus.app

Enhancement of Left Ventricular Ejection Fraction

This compound has been shown to improve left ventricular ejection fraction (LVEF) in patients with heart failure, including those with moderately to severely decreased function. consensus.appnih.govnih.govconsensus.app In a 12-week randomized, double-blind trial, this compound significantly improved LVEF compared with placebo in patients with NYHA Class II-IV heart failure. nih.gov Another study comparing this compound to captopril also found that this compound, but not captopril, improved LVEF. nih.gov

This compound has also been shown to increase ejection fraction in hypertensive patients with left ventricular hypertrophy. oup.com

| Study Design | Patient Population | Comparison | Outcome Measurement | Result (this compound vs. Comparator/Placebo) | Citation |

| 12-week prospective, randomized, double-blind | CHF (NYHA Class II-IV) on digitalis/diuretics | This compound vs. Placebo | LVEF | Significantly improved | nih.gov |

| 12-week randomized, double-blind, parallel | CHF (Class II-IV) on digoxin/diuretics | This compound vs. Captopril | LVEF | Improved LVEF (Captopril did not) | nih.gov |

| Short-term study | Hypertensive patients with LV hypertrophy | This compound | Ejection Fraction | Increased (p<0.01) | oup.com |

Effects on Exercise Tolerance and Functional Capacity

Several studies have demonstrated that this compound significantly improves exercise tolerance in patients with CHF. consensus.appnih.govconsensus.app In a randomized, double-blind study, patients receiving this compound showed a greater increase in exercise duration on a treadmill compared to those receiving captopril. consensus.app Another study confirmed that this compound treatment led to significant improvements in both bicycle and treadmill exercise tolerance, consistent across different age groups. consensus.app A 12-week trial also showed that this compound significantly improved exercise duration compared with placebo. nih.gov this compound has been found to increase maximal oxygen uptake in patients with CHF. nih.gov

However, one study investigating the dose effects on aerobic exercise capacity in heart failure patients found that aerobic exercise capacity was greater with a lower dose of this compound (5 mg daily) compared to a higher dose (20 mg daily). nih.govpsu.edu

| Study Design | Patient Population | Comparison | Outcome Measurement | Result (this compound vs. Comparator/Placebo) | Citation |

| Randomized, double-blind | CHF | This compound vs. Captopril | Exercise duration (treadmill) | Greater increase with this compound | consensus.app |

| Study (details not fully specified) | CHF | This compound | Exercise tolerance (bicycle/treadmill) | Significant improvements | consensus.app |

| 12-week prospective, randomized, double-blind | CHF (NYHA Class II-IV) | This compound vs. Placebo | Exercise duration | Significantly improved | nih.gov |

| Study (details not fully specified) | CHF | This compound | Maximal oxygen uptake | Increased | nih.gov |

| Randomized double-blind crossover trial | Symptomatic Heart Failure | This compound 5mg vs. 20mg | Aerobic exercise capacity | Greater with 5mg dose (P=0.016) | nih.govpsu.edu |

Modulation of Neurohormonal Activation in Heart Failure

Neurohormonal activation, including the activation of the RAAS and adrenergic nervous system, plays a pivotal role in the pathophysiology and progression of heart failure. nih.govimrpress.com Angiotensin II, a key component of the RAAS, contributes to cardiac and kidney fibrosis and worsens neurohormonal activation by increasing the release of norepinephrine (B1679862) and stimulating aldosterone (B195564) production. imrpress.com Aldosterone further promotes sodium and water retention, fibrosis, and baroreceptor dysfunction. imrpress.com

ACE inhibitors modulate neurohormonal activation, and through this mechanism, they may induce beneficial effects on cardiac remodeling and improve morbidity and mortality in heart failure patients. nih.gov Antagonism of neurohormonal activation by ACE inhibitors may slow the rate of deterioration of left ventricular function. jacc.org

However, the ATLAS study, which compared high and low doses of this compound, found that high-dose therapy had no greater effect on key neurohormonal measurements such as angiotensin II, aldosterone, or catecholamines than low-dose treatment. jacc.org

Acute Myocardial Infarction (AMI)

This compound has been shown to be beneficial when administered following acute myocardial infarction, impacting long-term cardiovascular outcomes.

Early Initiation and Long-Term Cardiovascular Outcomes

Early initiation of ACE inhibitors after AMI is recommended for hemodynamically stable patients with anterior ST-elevation myocardial infarction, heart failure, or ejection fraction ≤ 40%, unless contraindicated. nih.gov Guidelines recommend starting within the first 24 hours and continuing therapy indefinitely for anterior infarctions and left ventricular dysfunction. aafp.org

Data from the GISSI-3 trial, which involved over 19,000 patients, demonstrated that when this compound was given orally within 24 hours of symptom onset and continued for 6 weeks, it produced measurable survival benefits within 1 to 2 days of starting treatment. nih.gov Compared with no this compound treatment, reductions of 11% in the risk of mortality and 7.7% in a combined endpoint (death plus severe left ventricular dysfunction) were observed at 6 weeks. nih.gov These benefits in the combined endpoint persisted in the longer term, even after treatment withdrawal after 6 weeks in most patients, with a 6.2% reduction in the incidence rate at 6 months. nih.gov The GISSI-3 results indicated that initiation of ACE inhibitors within the first 24 hours after MI is safe and associated with a modest improvement in survival in patients treated with fibrinolytic agents, aspirin, and beta-blockers. acpjournals.org

An overview of individual data from early-onset ACE inhibitor trials in AMI showed a significant 7% proportional reduction in 30-day mortality (95% CI, 2% to 11%) for patients allocated to ACE inhibitors compared to control, corresponding to the avoidance of 4.8 deaths per 1000 patients. ahajournals.org ACE inhibitor therapy also significantly reduced the incidence of nonfatal heart failure within 30 days. ahajournals.org

Studies in rats have also indicated that both early and delayed treatment with this compound increased survival after MI. nih.gov Early treatment reduced cardiac dysfunction in small MIs, while delayed treatment did not have consistent effects. nih.gov The protective effect on cardiac function was detectable only in small (< 40% of LV) MIs in this animal model. nih.gov

A meta-analysis comparing this compound and ramipril (B1678797) in post-AMI patients with and without metabolic syndrome revealed that this compound significantly reduced the 1-year risk of cardiovascular events compared to placebo. consensus.app

| Study/Analysis | Patient Population | Intervention | Outcome | Result (this compound vs. Comparator/Control) | Citation |

| GISSI-3 Trial | Patients with AMI (initiated within 24 hours of symptom onset) | This compound for 6 weeks | Mortality (at 6 weeks) | 11% reduction in risk | nih.gov |

| GISSI-3 Trial | Patients with AMI (initiated within 24 hours of symptom onset) | This compound for 6 weeks | Death + severe LV dysfunction (at 6 weeks) | 7.7% reduction in risk | nih.gov |

| GISSI-3 Trial | Patients with AMI (initiated within 24 hours of symptom onset) | This compound for 6 weeks (benefit persisted) | Death + severe LV dysfunction (at 6 months) | 6.2% reduction in incidence rate | nih.gov |

| Overview of early-onset ACE inhibitor trials | Patients with AMI (early initiation) | ACE Inhibitor (including this compound in GISSI-3) | 30-day mortality | 7% proportional reduction (P=0.004) | ahajournals.org |

| Overview of early-onset ACE inhibitor trials | Patients with AMI (early initiation) | ACE Inhibitor (including this compound in GISSI-3) | Nonfatal heart failure (within 30 days) | Significant reduction | ahajournals.org |

| Meta-analysis of randomized, controlled studies | Post-AMI patients with/without metabolic syndrome | This compound vs. Placebo | 1-year risk of cardiovascular events | Significantly reduced risk with this compound | consensus.app |

Prevention of Left Ventricular Remodeling Post-Infarction

Left ventricular (LV) remodeling, characterized by changes in LV size, shape, and thickness, is a significant predictor of adverse outcomes following myocardial infarction (MI). jacc.org This process can involve infarct expansion and compensatory hypertrophy of non-infarcted regions, leading to global ventricular dilation and impaired function. jacc.org

Research findings, such as those from the Gruppo Italiano per lo Studio della Sopravvivenza nell'Infarto Miocardico (GISSI)-3 trial, which included over 19,000 patients, indicated that this compound administered within 24 hours of symptom onset and continued for 6 weeks attenuated the detrimental effects of LV remodeling. nih.govsemanticscholar.org Another study in rats with myocardial infarction showed that this compound attenuated ventricular remodeling, improving functional parameters and the degree of hypertrophy, particularly in infarcts smaller than 40% of the left ventricle. scielo.br

Clinical trials have consistently shown that ACE inhibition produces favorable effects on LV function in selected high-risk post-MI populations. ahajournals.org While some studies on the effect of ACE inhibitors on remodeling in patients with a patent infarct-related artery have shown conflicting results, the benefit appears to be greatest in patients at higher risk of LV dilation due to more extensive infarction, such as those with anterior or Q-wave MI with an occluded artery. jacc.org

Data from a meta-analysis of studies on the effect of very early ACE inhibition on LV dilation after MI in patients receiving thrombolysis also supports the benefit. jacc.org The consistent survival benefit observed with ACE inhibitors, compared to other vasodilators, suggests that biological tissue effects, in addition to vasodilation, play a role in preventing progressive LV remodeling. ahajournals.orgahajournals.org

| Study/Context | Patient Population | This compound Treatment Duration | Key Finding on LV Remodeling | Citation |

| GISSI-3 Trial | > 19,000 patients post-MI | 6 weeks | Attenuated detrimental effects of LV remodeling. | nih.govsemanticscholar.org |

| Experimental Study (Rats) | Rats with experimental MI | Not specified | Attenuated ventricular remodeling, improved functional parameters (significant in smaller infarcts). | scielo.br |

| Meta-analysis on early ACE inhibition post-MI | 845 patients receiving thrombolysis | Very early | Showed benefit on LV dilation. | jacc.org |

| SAVE trial retrospective analysis | Patients with asymptomatic LV dysfunction post-MI (using Captopril, an ACE inhibitor) | 1 year | Significant reduction in LV end-systolic volume index. | ahajournals.org |

Impact on Mortality and Morbidity in Hemodynamically Stable Patients

This compound has been shown to reduce mortality and cardiovascular morbidity in hemodynamically stable patients following myocardial infarction when administered as early treatment. nih.govrxfiles.casemanticscholar.orgmedcentral.com This benefit is considered an integral part of the early management of MI in suitable patients. rxfiles.casemanticscholar.org

The GISSI-3 trial demonstrated that oral this compound, given within 24 hours of symptom onset and continued for 6 weeks, produced measurable survival benefits. nih.govsemanticscholar.org Compared to no this compound treatment, there was an 11% reduction in the risk of mortality and a 7.7% reduction in a combined endpoint of death plus severe left ventricular dysfunction at 6 weeks. nih.govsemanticscholar.org These benefits were observed across various patient subgroups, including those at high risk such as women, the elderly, patients with diabetes mellitus, and those with anterior infarct and/or Killip class > 1. nih.gov The gains in the combined endpoint persisted at 6 months, even after treatment withdrawal in most patients, with a 6.2% reduction in the incidence rate compared to the control group. nih.gov

The Assessment of Treatment with this compound and Survival (ATLAS) study, a large, randomized, double-blind trial in patients with chronic congestive heart failure (NYHA class II-IV and LVEF ≤ 30%), evaluated the effects of low versus high doses of this compound over a median follow-up of 46 months. rxfiles.caccjm.orgresearchgate.nethres.canih.gov While the reduction in all-cause mortality in the high-dose group (32.5-35 mg daily) compared to the low-dose group (2.5-5 mg daily) was not statistically significant (8% lower risk, P=0.128), there was a significant 12% lower risk of death or hospitalization for any reason (P=0.002) and 24% fewer hospitalizations for heart failure (P=0.002) in the high-dose group. rxfiles.caccjm.orgresearchgate.nethres.canih.gov These benefits were consistent across patient subgroups. ccjm.org

ACE inhibitors, including this compound, are recommended for hemodynamically stable patients within 24 hours following acute MI to improve survival. medcentral.comhres.ca Evidence supports their use in all types of MI, including posterior infarctions, showing significant reductions in morbidity and mortality rates in patients with ischemic heart disease and MI. droracle.ai

| Study/Context | Patient Population | This compound Treatment Duration | Key Finding on Mortality and Morbidity | Citation |

| GISSI-3 Trial | > 19,000 patients post-MI | 6 weeks (early treatment) | 11% lower risk of mortality at 6 weeks; 7.7% lower risk of death + severe LV dysfunction at 6 weeks; benefits persisted at 6 months. | nih.govsemanticscholar.org |

| ATLAS Study (High vs. Low Dose) | 3164 patients with chronic heart failure (NYHA II-IV, LVEF ≤ 30%) | Median 46 months | High dose: 12% lower risk of death or hospitalization (any reason); 24% fewer hospitalizations for heart failure (compared to low dose). | rxfiles.caccjm.orgresearchgate.netnih.gov |

| Early treatment post-MI (General ACE Inhibitor) | Hemodynamically stable patients post-MI (including posterior infarctions) | At least 4-6 weeks | Significant reduction in morbidity and mortality rates. | droracle.aiccjm.org |

Nephroprotective Effects and Renal Considerations

Reduction of Proteinuria in Chronic Kidney Disease (CKD)

Proteinuria, the presence of excessive protein in the urine, is a critical marker of glomerular damage and a significant risk factor for the progression of CKD. ccjm.orgvin.com Lisinopril has been shown to effectively reduce proteinuria in patients with various forms of CKD. medscape.comconsensus.app This effect is considered a key mechanism by which ACE inhibitors like this compound slow the rate of renal function deterioration. medscape.com The reduction in proteinuria is achieved, in part, by decreasing intraglomerular pressure through the dilation of the efferent arteriole. medscape.comccjm.org

Efficacy in Normotensive Proteinuric CKD Patients

The renoprotective effects of this compound are not solely dependent on its blood pressure-lowering capabilities. Studies have demonstrated its efficacy in reducing proteinuria even in normotensive patients with CKD. nih.govnih.govaafp.org For instance, research involving normotensive patients with IgA nephropathy and normal renal function showed that increasing doses of this compound led to a stepwise decrease in proteinuria. nih.gov A Bayesian network meta-analysis further indicated that this compound had significantly greater efficacy in reducing proteinuria compared to placebo in normotensive CKD patients. nih.gov

Data from a study on normotensive patients with IgA nephropathy illustrates the dose-dependent reduction in proteinuria with this compound:

| This compound Dose (mg) | Proteinuria Reduction (%) (vs. Control) |

| 5 | 39 |

| 10 | 44 |

| 15 | 61 |

| 20 | 67 |

| Data Source: nih.gov |

Synergistic Effects in Combination Therapies (e.g., with Curcumin)

Emerging research suggests that combining this compound with other agents may offer enhanced nephroprotective effects. consensus.app Studies in animal models of CKD have explored the synergistic potential of this compound in combination therapies. For example, research involving rats with adenine-induced CKD has shown that combining this compound with curcumin (B1669340) (CID 969516) and moderate exercise significantly improved kidney histopathology and biochemical markers of CKD compared to monotherapy. consensus.appresearchgate.netresearchgate.net While these findings are primarily from experimental models, they suggest potential avenues for future clinical investigation into combination strategies to further ameliorate renal injury. researchgate.netresearchgate.net

Management of Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease, and managing it is a critical aspect of diabetes care. nih.gov this compound, as an ACE inhibitor, plays a significant role in the management of diabetic nephropathy. nih.govconsensus.appconsensus.app It has been shown to lower blood pressure and preserve renal function in both type 1 and type 2 diabetic patients with early or overt nephropathy. nih.gov Studies comparing this compound to other antihypertensive agents, such as atenolol (B1665814) (CID 2249), have demonstrated that this compound significantly reduces albuminuria, a marker of early diabetic nephropathy, to a greater extent despite similar blood pressure reductions. nih.govconsensus.appconsensus.app Long-term studies have confirmed these renoprotective effects, indicating that this compound can slow the progression of renal disease in normotensive patients with type 1 diabetes as well. nih.govconsensus.app Research has also explored the mechanisms behind this compound's benefit in diabetic nephropathy, including the reduction of inflammatory markers like urinary MCP-1 levels, which correlated with the observed decrease in proteinuria. diabetesjournals.org

Data from a study on type 2 diabetic patients with diabetic nephropathy treated with this compound over 12 months:

| Parameter | Baseline | After 12 Months |

| Proteinuria (mg/24h) | 410 ± 662 | 270 ± 389 |

| Creatinine (B1669602) Clearance (ml/min) | 61 ± 26 | 77 ± 41 |

| Urinary MCP-1 (ng/mg creatinine) | 0.456 ± 0.22 | 0.08 ± 0.096 |

| Data Source: diabetesjournals.org |

Considerations in Renal Impairment and Renal Artery Stenosis

While generally beneficial for renal function, the use of this compound requires careful consideration in patients with pre-existing renal impairment or renal artery stenosis due to the potential for adverse effects on kidney function. droracle.ainih.govahajournals.org

Monitoring of Glomerular Filtration Rate (GFR) and Serum Creatinine

Monitoring renal function is crucial when initiating and continuing treatment with this compound, particularly in individuals with reduced glomerular filtration. nih.govdroracle.aidroracle.ai Serum creatinine (CID 5961) and estimated GFR (eGFR) should be monitored periodically. droracle.aidroracle.ai While a benign increase in serum creatinine may occur at the beginning of therapy, medication should generally only be discontinued (B1498344) if there is a progressive or significant elevation of BUN/creatinine. nih.gov Guidelines suggest holding this compound in diabetic nephropathy patients with chronic renal failure if serum creatinine rises more than 30% above baseline within 4 weeks of starting or increasing the dose, or when GFR decreases by more than 30%. medscape.comdroracle.aidroracle.ai However, it is also noted that continuing ACE inhibitors may be recommended even when eGFR falls below 30 mL/min/1.73 m² in certain CKD patients, highlighting the need for individualized decisions and close monitoring. droracle.ai

Risk of Acute Renal Dysfunction

ACE inhibitors like this compound can cause a decrease in glomerular filtration rate, potentially leading to acute kidney injury (AKI), particularly in patients whose renal function is highly dependent on angiotensin II-mediated efferent arteriolar vasoconstriction. droracle.ainih.govahajournals.orgconsensus.app This risk is significantly increased in patients with bilateral renal artery stenosis or stenosis in a solitary functioning kidney, as the compensatory mechanism maintaining glomerular pressure is impaired. droracle.aiahajournals.orgdroracle.aiconsensus.app In such cases, blocking angiotensin II with this compound can lead to a significant drop in GFR and precipitate AKI. droracle.aidroracle.ai Acute renal failure can also occur in the absence of renal artery stenosis, often in the presence of factors like volume depletion, hypotension, or concurrent diuretic therapy. consensus.app This form of AKI is often reversible upon discontinuation of this compound and correction of precipitating factors. consensus.app Therefore, careful patient selection, monitoring of renal function, and awareness of risk factors are essential when prescribing this compound to minimize the risk of acute renal dysfunction. droracle.aiahajournals.orgconsensus.app

Pharmacokinetics in Renal Transplant Patients

The pharmacokinetics of this compound in renal transplant recipients have been investigated to understand its disposition in this specific patient population, particularly given the altered renal function and concomitant immunosuppressive therapy often present.

This compound is an orally active ACE inhibitor that is not metabolized and is excreted unchanged primarily by the kidneys via glomerular filtration. nih.govdrugs.comnih.govmedicines.org.ukhres.caconsensus.app Its absorption after oral administration is slow and incomplete, with an apparent extent of absorption around 25%, although this can exhibit large inter-subject variability (6% to 60%). drugs.comnih.govmedicines.org.ukhres.camims.com Peak serum concentrations are typically observed within 6 to 7 hours after dosing. nih.govmedicines.org.ukhres.ca this compound does not significantly bind to plasma proteins other than circulating angiotensin-converting enzyme (ACE). nih.govmedicines.org.ukhres.ca

In renal transplant patients, the pharmacokinetics of this compound can be influenced by the transplanted kidney's function and the presence of other medications. Studies in pediatric kidney transplant recipients have shown that the disposition of this compound is generally similar to that in adults and children without transplants, with peak concentrations occurring within 6 hours and the extent of absorption around 28%. nih.govhres.ca However, some research suggests that the oral bioavailability might be reduced in kidney transplant recipients, potentially due to drug-drug interactions with concomitant immunosuppressive agents or other medications. nih.gov This is supported by a lower fraction of the drug excreted in urine observed in transplant patients compared to those without a transplant (0.19 vs. 0.27). nih.gov

Renal function is a major determinant of this compound clearance. nih.gov Impaired renal function decreases the elimination of this compound, and this becomes clinically relevant when the glomerular filtration rate (GFR) falls below 30 mL/min/1.73m². nih.govdrugs.commedicines.org.uk In patients with a lower GFR, the elimination half-life is prolonged, and peak and trough this compound levels increase. drugs.com

A study in pediatric kidney transplant recipients categorized patients into low GFR (mean eGFR 44.4 ± 9.6 mL/min/1.73m²) and high GFR (mean eGFR 84.8 ± 26.5 mL/min/1.73m²) groups. nih.gov Apparent oral clearance was significantly lower in the low GFR group compared to the high GFR group. nih.gov Consequently, the area under the plasma concentration-time curve (AUC) was approximately 2-fold higher in the low GFR group when adjusted for dose. nih.gov

The time to maximum concentration (Tmax) and terminal elimination half-life (t½) in pediatric kidney transplant recipients have been reported to be similar to those in patients without a kidney transplant (Tmax ~5-6 hours, t½ ~8.8-9.5 hours). nih.gov However, dose-adjusted AUC and maximum concentration (Cmax) were lower in pediatric kidney transplant patients compared to those without a transplant. nih.gov

The following table summarizes some pharmacokinetic parameters observed in pediatric kidney transplant recipients:

| PK Parameter | Value (Pediatric Kidney Transplant Recipients) | Value (Pediatric Patients without Transplant) |

| Time to Maximum Concentration (Tmax) | ~5-6 hours nih.gov | ~6 hours nih.gov |

| Apparent Terminal Elimination Half-life (t½) | ~9.5 hours nih.gov | ~8.8 hours nih.gov |

| Extent of Absorption (based on urinary recovery) | ~28% hres.ca (~19% in one study) nih.gov | ~28% hres.ca (~27% in one study) nih.gov |

The impact of renal function on this compound clearance in pediatric kidney transplant recipients is further illustrated by the following data:

| GFR Group | Apparent Oral Clearance (L/h/70 kg) (Geometric Mean) | Dose-adjusted AUC₀₋₂₄ (ng·h/mL) (Geometric Mean) |

| Low GFR (mean eGFR 44.4 ± 9.6 mL/min/1.73m²) | 11.9 (95% CI 8.4, 7.0) nih.gov | 553 nih.gov |

| High GFR (mean eGFR 84.8 ± 26.5 mL/min/1.73m²) | 24.0 (95% CI 19.4, 29.5) nih.gov | 256 nih.gov |

Clinical Efficacy in Special Patient Populations

Pediatric Populations (Aged 6-16 Years)

Efficacy in Pediatric Hypertension

Lisinopril has demonstrated efficacy in lowering blood pressure in hypertensive children aged 6 to 16 years. consensus.appnih.govoup.com A controlled study involving 115 hypertensive children in this age range explored the dose-response relationship of this compound. nih.govoup.comrima.org The study found that this compound administered once daily effectively lowered blood pressure within two weeks in a dose-dependent manner. nih.govoup.comresearchgate.net This antihypertensive effect was consistent across various subgroups, including age, Tanner stage, ethnicity, and gender. nih.govoup.comrima.orgresearchgate.net A starting dose of 0.07 mg/kg once daily (up to 5 mg) has shown consistent antihypertensive efficacy in this population. rima.orgdrugs.com Higher doses were associated with greater reductions in blood pressure. rima.org

Table 1: Blood Pressure Reduction in Pediatric Patients (6-16 years) after 2 Weeks of this compound Treatment

| Dose Group (by body weight) | Sitting Diastolic BP Change (mmHg) | Sitting Systolic BP Change (mmHg) |

| Low | -7.6 rima.org | Similar findings observed rima.org |

| Middle | -9.3 rima.org | Similar findings observed rima.org |

| High | -16.4 rima.org | Similar findings observed rima.org |

*Data extracted from a study in hypertensive children aged 6 to 16 years. rima.org

Geriatric Populations

Age-Related Changes in this compound Disposition

In elderly patients, pharmacokinetic studies indicate that maximum blood levels and the area under the plasma concentration-time curve (AUC) for this compound can be approximately doubled compared to younger patients. hres.cafda.gov This is primarily attributed to age-related decreases in renal elimination. nih.govmsdmanuals.comresearchgate.net this compound is excreted unchanged in the urine, and decreased renal function, which is common in the elderly, leads to higher and more sustained blood levels of the drug. drugbank.comnih.gov While age-related changes in absorption, distribution, and metabolism exist, decreased renal clearance is a more significant factor influencing this compound disposition in older adults. msdmanuals.comresearchgate.net

Patients with Diabetes Mellitus

This compound is widely used in the management of diabetes, particularly for its role in managing hypertension and preventing diabetic complications. consensus.appconsensus.app this compound has shown significant efficacy in reducing blood pressure in patients with type 2 diabetes and hypertension. consensus.app Studies indicate that it effectively lowers both systolic and diastolic blood pressure in this population. consensus.appconsensus.app

Beyond blood pressure control, this compound offers significant renal protection in diabetic patients. consensus.appnih.govconsensus.app It has been consistently shown to reduce urinary albumin excretion, a key indicator of kidney damage, in patients with type 2 diabetes and microalbuminuria. consensus.appconsensus.appconsensus.app This renoprotective effect appears to be greater with this compound compared to certain other antihypertensive agents like atenolol (B1665814), even when blood pressure reductions are similar. nih.govconsensus.app Long-term studies have confirmed the ability of this compound to slow the progression of renal disease in normotensive patients with type 1 diabetes, particularly those with microalbuminuria. consensus.appconsensus.appnih.gov The renoprotective effects are not solely due to blood pressure reduction but may involve other mechanisms, such as reducing proteinuria. consensus.app

This compound may also have beneficial effects on other diabetic complications. The EUCLID (EUrodiab Controlled trial of this compound in Insulin-Dependent Diabetes) trial indicated that this compound slowed the progression to retinopathy over 2 years in patients with type 1 diabetes. consensus.appnih.gov Furthermore, a post hoc analysis of the GISSI-3 trial suggested that this compound reduced 6-week mortality rates in diabetic patients when initiated early after an acute myocardial infarction. nih.govnih.govahajournals.org This reduction in mortality was significantly higher in diabetic patients compared to non-diabetic patients in the study. nih.govahajournals.org

Table 3: Effects of this compound in Diabetic Patients

| Clinical Outcome | Observed Effect | Relevant Population |

| Blood Pressure Reduction | Significant reduction in systolic and diastolic BP consensus.appconsensus.app | Type 2 Diabetes with Hypertension consensus.app |

| Reduction in Urinary Albumin Excretion | Significant reduction in AER consensus.appconsensus.appconsensus.app | Type 2 Diabetes with Microalbuminuria consensus.appconsensus.appconsensus.app |

| Slowed Progression of Renal Disease | Observed in normotensive patients with microalbuminuria consensus.appconsensus.appnih.gov | Type 1 Diabetes consensus.appconsensus.appnih.gov |

| Slowed Progression of Retinopathy | Slowed progression by at least one level over 2 years consensus.appnih.gov | Type 1 Diabetes consensus.appnih.gov |

| Reduced 6-week Mortality post-MI | Decreased mortality compared to placebo, significantly higher in diabetics nih.govnih.govahajournals.org | Diabetic patients with Acute Myocardial Infarction nih.govnih.govahajournals.org |

Impact on Blood Pressure Control and Glycemic Parameters

This compound effectively lowers blood pressure in patients with diabetes and hypertension. consensus.app This is a primary goal in managing diabetic patients to reduce the risk of cardiovascular and renal complications.

Crucially, clinical evidence indicates that this compound does not adversely affect glycemic control in diabetic patients. nih.govayubmed.edu.pk Studies have shown that fasting and postprandial blood glucose levels were not altered with this compound treatment in hypertensive patients with non-insulin-dependent diabetes mellitus. ayubmed.edu.pk Furthermore, no patients with normal glucose tolerance developed diabetes mellitus during one study with this compound. ayubmed.edu.pk Some research even suggests that this compound may improve insulin (B600854) sensitivity in hypertensive patients, including those with type 2 diabetes. consensus.appayubmed.edu.pksinglecare.comconsensus.app This potential improvement in insulin sensitivity could be an additional advantage in managing patients with diabetes.

Unlike some other antihypertensive medications, such as hydrochlorothiazide (B1673439), this compound has not been associated with significant increases in plasma glucose levels. ahajournals.orgnih.govahajournals.org In fact, one study comparing this compound and hydrochlorothiazide in obese hypertensive patients showed a significant increase in plasma glucose after 12 weeks of hydrochlorothiazide therapy compared to this compound. ahajournals.orgnih.govahajournals.org

Patients with Obese Hypertension

Obesity is strongly linked to hypertension, and managing blood pressure in obese individuals can be particularly challenging. This compound has been evaluated for its efficacy in this population.

In a multicenter, placebo-controlled study involving obese patients with hypertension, this compound was found to be as effective as hydrochlorothiazide in reducing both office systolic and diastolic blood pressure after 12 weeks of monotherapy. ahajournals.orgnih.gov Both this compound and hydrochlorothiazide significantly lowered 24-hour blood pressure compared to placebo, as confirmed by ambulatory blood pressure monitoring. ahajournals.orgnih.gov

Interestingly, the study showed that while both drugs were effective, a larger percentage of patients responding to hydrochlorothiazide required the highest dose to maintain blood pressure control, whereas a notable proportion of this compound responders were controlled on the initial dose. ahajournals.org This suggests that this compound may offer greater efficacy as monotherapy at lower doses compared to hydrochlorothiazide in this population. ahajournals.orgnih.govahajournals.org

Response to this compound therapy in obese hypertensive patients can be influenced by factors such as race and age. ahajournals.orgnih.govoup.comnih.gov For instance, obese white and younger patients have shown better responses to ACE inhibitor therapy, while obese black patients have tended to respond better to diuretic therapy. ahajournals.org Men may respond better to this compound than hydrochlorothiazide, whereas women may respond well to both. oup.comnih.gov Furthermore, the study indicated that "nondipper" obese hypertensives responded well to both this compound and hydrochlorothiazide, while "dippers" responded to this compound but not hydrochlorothiazide. oup.comnih.gov

Regarding metabolic parameters in obese hypertensive patients, studies have indicated that this compound does not significantly affect insulin or lipid profiles. ahajournals.orgnih.govahajournals.org This is in contrast to hydrochlorothiazide, which has been shown to increase plasma glucose and decrease serum potassium levels. ahajournals.orgnih.govahajournals.org The favorable metabolic profile of this compound in obese hypertensive patients suggests it may be advantageous for those at higher risk of metabolic disorders. ahajournals.orgnih.govahajournals.org

Table 1: Summary of Blood Pressure Changes in Obese Hypertensive Patients (12-Week Study) ahajournals.orgnih.gov

| Treatment Group | Baseline Office SBP (mmHg) | Change in Office SBP (mmHg) | Baseline Office DBP (mmHg) | Change in Office DBP (mmHg) |

| This compound | 147 ± 15 | -9.2 ± - | 98 ± 6 | -8.3 ± - |

| Hydrochlorothiazide | 148 ± 14 | -10.0 ± - | 98 ± 5 | -7.7 ± - |

| Placebo | 146 ± 13 | -4.6 ± - | 96 ± 4 | -3.3 ± - |

Note: Values are mean ± standard deviation. Changes are from baseline to week 12. Statistical significance compared to placebo was observed for both this compound and hydrochlorothiazide (P<0.05 for SBP, P<0.005 for DBP). No significant difference was observed between this compound and hydrochlorothiazide for SBP, but this compound showed a greater reduction in DBP at weeks 4 and 8. ahajournals.org

Table 2: Impact on Plasma Glucose in Obese Hypertensive Patients (12-Week Study) ahajournals.orgnih.govahajournals.org

| Treatment Group | Change in Plasma Glucose (mmol/L) from Baseline to Week 12 |

| This compound | -0.21 |

| Hydrochlorothiazide | +0.31 |